benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate
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Overview
Description
Benzyl N-{2-azabicyclo[211]hexan-5-yl}carbamate is a chemical compound with the molecular formula C13H17ClN2O2 It is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate typically involves the reaction of benzyl chloroformate with 2-azabicyclo[2.1.1]hexane-5-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate
- rac-Benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride
Uniqueness
Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate is unique due to its specific bicyclic structure and the presence of a benzyl group.
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
benzyl N-(2-azabicyclo[2.1.1]hexan-5-yl)carbamate |
InChI |
InChI=1S/C13H16N2O2/c16-13(15-12-10-6-11(12)14-7-10)17-8-9-4-2-1-3-5-9/h1-5,10-12,14H,6-8H2,(H,15,16) |
InChI Key |
FPINETZHLHKVQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1C2NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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